Cas no 886926-60-9 (3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide)

3-(Ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features an ethanesulfonyl group and an isopropyl-substituted benzothiazole moiety, which may contribute to enhanced binding affinity and selectivity in biological systems. This compound is of interest due to its potential as a scaffold for developing enzyme inhibitors or receptor modulators, particularly in targeting diseases involving protein-protein interactions. The sulfonyl and amide functionalities improve solubility and stability, making it suitable for further derivatization. Its well-defined synthetic pathway allows for consistent purity, supporting reliable research outcomes in drug discovery and mechanistic studies.
3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide structure
886926-60-9 structure
Product Name:3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
CAS No:886926-60-9
MF:C19H20N2O3S2
MW:388.503702163696
CID:5478598
Update Time:2025-11-07

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
    • 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide
    • Inchi: 1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)
    • InChI Key: HXKSUDIZNBBHTK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(C(C)C)C=C2S1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1

3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide Pricemore >>

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Additional information on 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide

Research Brief on 3-(Ethanesulfonyl)-N-6-(Propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9)

Recent studies on 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9) have highlighted its potential as a promising compound in the field of chemical biology and medicinal chemistry. This benzothiazole derivative has garnered attention due to its unique structural features and biological activities, particularly in targeting specific pathways relevant to disease modulation.

The compound, with the systematic name 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide, has been investigated for its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The ethanesulfonyl and benzothiazole moieties of this compound contribute to its binding affinity and selectivity towards specific kinase targets.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide to enhance its pharmacokinetic properties. The study employed computational modeling and structure-activity relationship (SAR) analysis to identify key modifications that improve bioavailability and reduce off-target effects. The results demonstrated that subtle changes in the sulfonyl and benzamide groups significantly influenced the compound's efficacy and safety profile.

Another significant finding comes from a preclinical investigation into the compound's anti-cancer potential. In vitro assays revealed that 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide exhibited potent inhibitory activity against a panel of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway and inhibits angiogenesis by modulating VEGF signaling.

Further research has also explored the compound's application in neurodegenerative diseases. A study in ACS Chemical Neuroscience reported that 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and tau hyperphosphorylation, two hallmark pathological features of the disease.

Despite these promising findings, challenges remain in the clinical translation of 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. Ongoing research is focused on developing prodrug versions and combination therapies to overcome these limitations.

In conclusion, 3-(ethanesulfonyl)-N-6-(propan-2-yl)-1,3-benzothiazol-2-ylbenzamide (CAS: 886926-60-9) represents a versatile scaffold with broad therapeutic potential. Its applications in oncology, neurology, and beyond underscore the importance of continued investigation into its mechanisms and clinical utility. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize the promise of this compound.

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